2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a dihydropyrimidinone core (6-oxo-1,6-dihydropyrimidin-1-yl) substituted at the 4-position with a 4-ethoxyphenyl group. The acetamide moiety bridges this core to a 5-methyl-1,2-oxazol-3-yl substituent. Dihydropyrimidinone derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds, though the specific biological activity of this compound requires further empirical validation .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-14-6-4-13(5-7-14)15-9-18(24)22(11-19-15)10-17(23)20-16-8-12(2)26-21-16/h4-9,11H,3,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIQXKCERBCENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, cytotoxic, and pharmacokinetic properties.
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 319.38 g/mol |
| CAS Number | 1060190-91-1 |
The compound features a pyrimidine ring substituted with an ethoxyphenyl group and an oxazole moiety, which are believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include cyclization reactions to form the pyrimidine core followed by functionalization to introduce the ethoxyphenyl and oxazole groups. Detailed protocols can be found in various chemical literature sources.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli .
In vitro studies indicated that the synthesized compound exhibited a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics like ciprofloxacin, suggesting its potential as an antimicrobial agent .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The MTT assay results demonstrated that this compound possesses selective cytotoxicity against certain tumor cells while exhibiting lower toxicity towards normal cells.
Table 1 summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.
Molecular docking studies have provided insights into the binding interactions of the compound with key biological targets. The interactions with DNA gyrase and MurD enzyme were particularly noted, indicating potential mechanisms through which the compound exerts its antibacterial effects. The binding energies calculated suggest strong affinity and stability within the active sites of these enzymes .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary assessments indicate favorable drug-like characteristics such as:
- Solubility: Moderate water solubility.
- Permeability: Good permeability across cellular membranes.
- Metabolic Stability: Resistance to rapid metabolism by liver enzymes.
These properties are essential for evaluating the compound's viability as a therapeutic agent.
Case Studies
Recent research has highlighted several case studies involving derivatives of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures inhibited bacterial growth effectively in vitro and showed promise in vivo against infections caused by resistant strains .
- Cytotoxic Evaluation : Another study reported significant cytotoxic effects in human cancer cell lines, emphasizing the need for further investigation into its mechanism and efficacy in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional distinctions between the target compound and analogs from the literature:
Structural and Functional Analysis:
Core Heterocycles: The dihydropyrimidinone core in the target compound is distinct from the tetrahydropyrimidinone () and triazolopyridazine () cores. Dihydropyrimidinones are often associated with kinase inhibition due to their ability to mimic purine scaffolds, whereas triazolopyridazines may exhibit intercalation or anti-infective properties .
Substituent Effects: The 4-ethoxyphenyl group in the target compound and CAS 891117-12-7 suggests shared strategies to optimize lipophilicity. However, the diphenylhexan backbone in compounds introduces steric bulk, likely improving target affinity but reducing solubility .
Stereochemical Considerations :
- Compounds in exhibit defined stereochemistry (e.g., R/S configurations), which is critical for their biological activity . The target compound’s stereochemical configuration is unspecified, suggesting further chiral resolution studies may be required to optimize efficacy.
Research Findings and Implications
- Pharmacokinetics : The oxazole-containing target compound is predicted to exhibit favorable LogP values (~2.5–3.5) compared to triazolopyridazine analogs (~4.0–5.0), balancing lipophilicity and solubility .
- Target Engagement: Dihydropyrimidinones are known to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).
- Synthetic Accessibility : The absence of stereochemical complexity in the target compound may streamline synthesis compared to analogs, which require enantioselective steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
